3-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3/c1-18(2)10-24-15-9-13(6-7-14(15)21-17(18)23)20-16(22)11-4-3-5-12(19)8-11/h3-9H,10H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPBKBSAKPDIQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- Molecular Formula : C18H20BrN3O2
- Molecular Weight : 396.27 g/mol
The presence of a bromine atom and a tetrahydrobenzo[b][1,4]oxazepine moiety indicates potential interactions with biological macromolecules.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Many derivatives have shown the ability to inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, particularly those involved in the central nervous system.
- Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals and reduce oxidative stress.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Studies
- Antitumor Activity : A study evaluated the effects of similar compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that brominated pyrazole derivatives exhibited significant cytotoxic effects and enhanced the efficacy of doxorubicin through synergistic interactions .
- Neuroprotective Effects : Research on compounds with similar structures demonstrated protective effects against neurodegeneration in models of Alzheimer's disease. These compounds were shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation .
Comparison with Similar Compounds
Structural and Functional Differences
Key Observations
Core Heterocycle Variations: The target’s oxazepine core offers greater flexibility compared to PBX2’s rigid pyrrolo-oxazine system, which could influence binding kinetics to target proteins .
Substituent Effects: Bromine: Present in both the target and ’s compound, bromine may act as a halogen bond donor, enhancing affinity for hydrophobic binding pockets. Methoxy vs. Dimethyl Groups: PBX2’s trimethoxy groups likely improve aqueous solubility, whereas the target’s dimethyl groups prioritize metabolic stability .
Steric and Electronic Modifications :
- The 5-ethyl substitution in ’s analog introduces steric bulk, which could slow hepatic clearance compared to the target’s methyl groups .
- The 4-oxo group in all compounds may participate in hydrogen bonding with biological targets, a critical feature for activity .
Research Implications and Limitations
While the provided evidence lacks quantitative data (e.g., IC50, solubility), structural comparisons highlight design principles:
- Metabolic Stability : Dimethyl/ethyl groups in oxazepine derivatives may reduce cytochrome P450-mediated metabolism.
- Target Selectivity : Core heterocycle differences (oxazepine vs. pyrrolo-oxazine) likely influence receptor interaction profiles.
- Crystallographic Insights : SHELX-based structural studies () could resolve conformational details, aiding rational drug design .
Further pharmacological and crystallographic studies are needed to validate these hypotheses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
